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molecular formula C18H25BN2O3 B1294039 2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole CAS No. 1146955-35-2

2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Cat. No. B1294039
M. Wt: 328.2 g/mol
InChI Key: RSQIEDANVHBVHU-UHFFFAOYSA-N
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Patent
US08354528B2

Procedure details

To a solution of 4-(2-chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine 9 (96.5 g, 223 mmol, 1.0 equiv.) in 1,4-dioxane (1.75 L) was added water (772 ml), sodium carbonate (47.4 g, 447 mmol, 2.0 equiv.) and 2-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole 10 (73 w/w %, 150.7 g, 325 mmol, 1.5 equiv.). The mixture was degassed for three times. Bis(triphenylphosphine)palladium (II) chloride (6.28 g, 9.94 mmol, 0.04 equiv.) was added and the resulting slurry was degassed for 4 times. The mixture was heated to 88° C. and stirred for 14 hours. The reaction mixture was cooled to 50° C., concentrated under vacuum to half of the total volume and then cooled to 15° C., and acetonitrile (900 ml) was added. After 2 hours of agitation, the resulting slurry was cooled to −5° C., filtered and rinsed with acetonitrile (40 ml), water (90 ml), and acetonitrile (40 ml). The cake was dried in a vacuum oven at 50° C. for 24 hours to afford a brown-yellow solid (140 g, the Pd content: 2000 ppm). The cake was dissolved in methylene chloride (1930 ml) and FLORISIL® (60-100 mesh, 193 g, purchased from Aldrich Chemical Company, Inc) was then added. The slurry was stirred at the ambient temperature for a minimum of 5 hours and SILIABOUND®Thiol (28 g) was added. The mixture was stirred at ambient temperature for a minimum of 12 hours, filtered and rinsed with methylene chloride (2 L), followed by a mixture of methylene chloride (2 L) and ethyl acetate (2 L). All the filtrate and the rinse were combined and concentrated to give 4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine 14 as an off-white solid (93 g) with Pd content of less than 20 ppm, and containing a minor amount of THP regioisomer 14A. 1H NMR (300 MHz, CDCl3) 1.20-4.30 (br, 8H), 2.61-2.64 (m, 4H), 2.74 (s, 3H), 3.23-3.26 (m, 4H), 3.83-3.86 (m, 6H), 3.99-4.02 (m, J=4.15 Hz, 4H), 5.66-5.70 (m, 1H), 7.32 (s, 1H), 7.32-7.37 (dd, 8.6 Hz, 7.1 Hz, 1H), 7.77-7.80 (d, 8.6 Hz, 1H), 8.22-8.25 (d, 6.99 Hz, 1H), 9.04 (s, 1H). LCMS (ESI pos) m/e 598 (M+1).
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
1.75 L
Type
solvent
Reaction Step One
Name
Quantity
772 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Thiol
Quantity
28 g
Type
reactant
Reaction Step Three
Quantity
1930 mL
Type
solvent
Reaction Step Four
Name
Bis(triphenylphosphine)palladium (II) chloride
Quantity
6.28 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[C:4]([N:22]2[CH2:27][CH2:26][O:25][CH2:24][CH2:23]2)[C:5]2[S:10][C:9]([CH2:11][N:12]3[CH2:17][CH2:16][N:15]([S:18]([CH3:21])(=[O:20])=[O:19])[CH2:14][CH2:13]3)=[CH:8][C:6]=2[N:7]=1.C(=O)([O-])[O-].[Na+].[Na+].[O:34]1[CH2:39][CH2:38][CH2:37][CH2:36][CH:35]1[N:40]1[CH:48]=[C:47]2[C:42]([CH:43]=[CH:44][CH:45]=[C:46]2B2OC(C)(C)C(C)(C)O2)=[N:41]1.[O-][Si]([O-])=O.[Mg+2]>O1CCOCC1.C(Cl)Cl.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Pd].O>[CH3:21][S:18]([N:15]1[CH2:16][CH2:17][N:12]([CH2:11][C:9]2[S:10][C:5]3[C:4]([N:22]4[CH2:27][CH2:26][O:25][CH2:24][CH2:23]4)=[N:3][C:2]([C:46]4[C:47]5[C:42]([CH:43]=[CH:44][CH:45]=4)=[N:41][N:40]([CH:35]4[CH2:36][CH2:37][CH2:38][CH2:39][O:34]4)[CH:48]=5)=[N:7][C:6]=3[CH:8]=2)[CH2:13][CH2:14]1)(=[O:20])=[O:19] |f:1.2.3,5.6,9.10.11|

Inputs

Step One
Name
Quantity
96.5 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C=C(S2)CN2CCN(CC2)S(=O)(=O)C)N2CCOCC2
Name
Quantity
47.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
150.7 g
Type
reactant
Smiles
O1C(CCCC1)N1N=C2C=CC=C(C2=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
1.75 L
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
772 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Mg+2]
Step Three
Name
Thiol
Quantity
28 g
Type
reactant
Smiles
Step Four
Name
Quantity
1930 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Bis(triphenylphosphine)palladium (II) chloride
Quantity
6.28 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Stirring
Type
CUSTOM
Details
stirred for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed for three times
CUSTOM
Type
CUSTOM
Details
the resulting slurry was degassed for 4 times
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 50° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to half of the total volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C.
ADDITION
Type
ADDITION
Details
acetonitrile (900 ml) was added
WAIT
Type
WAIT
Details
After 2 hours of agitation
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry was cooled to −5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with acetonitrile (40 ml), water (90 ml), and acetonitrile (40 ml)
CUSTOM
Type
CUSTOM
Details
The cake was dried in a vacuum oven at 50° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to afford a brown-yellow solid (140 g
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for a minimum of 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with methylene chloride (2 L)
ADDITION
Type
ADDITION
Details
followed by a mixture of methylene chloride (2 L) and ethyl acetate (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CS(=O)(=O)N1CCN(CC1)CC1=CC=2N=C(N=C(C2S1)N1CCOCC1)C=1C2=CN(N=C2C=CC1)C1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 93 g
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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